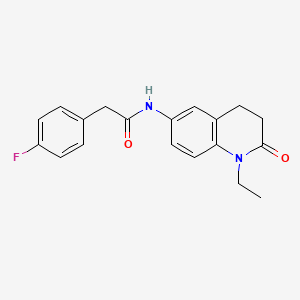

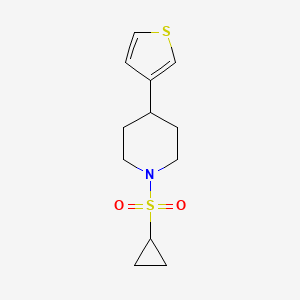

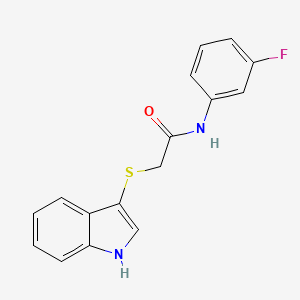

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine” seems to be a complex organic compound. It likely belongs to a class of compounds known as phenethylamines, which are organic compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.

Chemical Reactions Analysis

Benzenesulfonamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.

科学的研究の応用

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent antibacterial activity against various strains of bacteria, including drug-resistant strains. This compound has also been studied for its antitumor activity and has shown promising results in various cancer cell lines. Additionally, this compound has been investigated for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.

作用機序

Target of Action

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, also known as N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine, is a potent serotonin receptor agonist . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine interacts with its targets, the 5-HT2A/C and 5-HT1A serotonin receptors, resulting in their activation . This activation induces a series of intracellular events, leading to changes in neurotransmitter release and neuronal excitability .

Biochemical Pathways

The activation of 5-HT2A/C and 5-HT1A serotonin receptors by N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine affects several biochemical pathways. It increases the extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the rat frontal cortex . These neurotransmitters are involved in various physiological functions, including mood regulation, cognition, and sensory perception.

Pharmacokinetics

The pharmacokinetics of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it penetrates the brain tissue relatively slowly . Peak drug concentrations are detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound is still present in the brain 8 hours after administration .

Result of Action

The molecular and cellular effects of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine’s action include increased neurotransmitter release and altered neuronal excitability . It also induces a head-twitch response (HTR) in rodents, a behavioral marker of hallucinogen effect in humans . Chronic administration of the compound can lead to tolerance development in neurotransmitter release and animal behavior .

Action Environment

The action, efficacy, and stability of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine can be influenced by various environmental factors. For instance, the compound’s effect on short-term memory, locomotor function, and anxiety seems to be the result of complex interactions between neurotransmitter pathways

実験室実験の利点と制限

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.

将来の方向性

There are several future directions for the study of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as tuberculosis and inflammatory diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound. Overall, this compound has shown promising results in various studies and has potential for further development as a therapeutic agent.

合成法

The synthesis of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine involves the reaction of 2-aminobenzothiazole with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been optimized for high yield and purity and has been used in various studies.

生化学分析

Biochemical Properties

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The compound can inhibit or activate this enzyme, thereby affecting the metabolic pathways of other substances. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell signaling pathways and subsequent cellular responses. Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling pathways and gene expression, while long-term exposure may result in more profound effects on cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to understand how different dosages influence its activity and potential toxicity. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathways include O-dealkylation, hydroxylation, and glucuronidation. These reactions are crucial for the compound’s elimination from the body and can influence its pharmacokinetics and toxicity. Additionally, this compound can affect the metabolic flux of other substances by modulating the activity of cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, this compound can be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The subcellular localization of the compound can also affect its activity, as it may interact with different enzymes and proteins in various cellular compartments .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-19-15-9-5-3-6-12(15)10-17-16-18-14-8-4-2-7-13(14)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGMEVWHAMAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=C2NC3=CC=CC=C3CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile](/img/structure/B2624266.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)